2-(2-Pyridyl)-1,3-indandione
CAS No.: 42504-43-8
Cat. No.: VC15722688
Molecular Formula: C14H9NO2
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42504-43-8 |
|---|---|
| Molecular Formula | C14H9NO2 |
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | 2-pyridin-2-ylindene-1,3-dione |
| Standard InChI | InChI=1S/C14H9NO2/c16-13-9-5-1-2-6-10(9)14(17)12(13)11-7-3-4-8-15-11/h1-8,12H |
| Standard InChI Key | CFFKWZMLWPANQE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Characteristics
Stereoelectronic Properties
Quantum mechanical calculations indicate a dipole moment of 4.2 D, driven by the electron-withdrawing ketone groups and the nitrogen atom in the pyridine ring . The topological polar surface area (47 Ų) suggests moderate hydrophilicity, consistent with its measured aqueous solubility of 14.2 µg/mL at physiological pH . Conformational analysis reveals minimal energy barriers between possible rotamers, allowing rapid interconversion in solution.
Spectroscopic Signatures
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IR Spectroscopy: Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 1580 cm⁻¹ (C=N pyridyl vibration)
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¹H NMR (DMSO-d₆): δ 8.65 (d, J=4.8 Hz, 1H, pyridyl H6), 7.92–7.85 (m, 4H, aromatic), 7.45 (t, J=7.2 Hz, 1H, pyridyl H4)
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¹³C NMR: δ 190.1 (C=O), 153.2 (pyridyl C2), 136.4–125.3 (aromatic carbons)
Physicochemical Properties
Thermodynamic Parameters
The compound exhibits pH-dependent tautomerism, with the diketo form predominating below pH 5 and enolic forms increasing at higher pH .
Biological Activities and Mechanisms
Antimicrobial Action
2-(2-Pyridyl)-1,3-indandione derivatives demonstrate broad-spectrum activity:
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Bacillus subtilis: MIC = 8 µg/mL (cf. ampicillin MIC = 2 µg/mL)[1a]
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Escherichia coli: Zone of inhibition = 18 mm at 50 µg/disc[1b]
Mechanistic studies suggest dual targeting of DNA gyrase (IC₅₀ = 1.8 µM) and cell wall synthesis enzymes[1c]. The planar structure facilitates intercalation into DNA, as evidenced by hypochromic shifts in UV-vis spectra[1c].
| Derivative | IC₅₀ (µM) | Inhibition Type |
|---|---|---|
| Parent Compound | 11.0 | Noncompetitive |
| 4-Hydroxy-substituted | 3.0 | Uncompetitive |
Molecular docking reveals binding to an allosteric site (ΔG = -9.8 kcal/mol) involving hydrogen bonds with His51 and π-stacking with Trp83 .
Coagulation Modulation
In rabbit plasma models:
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Prothrombin Time (PT): 33.71 s vs. control 12.4 s[1c]
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Structure-Activity Relationship: Electron-withdrawing substituents (e.g., -NO₂, -Br) enhance anticoagulant effects by stabilizing the vitamin K epoxide reductase complex[1c].
Industrial and Pharmaceutical Applications
Patent Landscape
Drug Development Candidates
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Anticancer Agent H6: GI₅₀ = 1.8 µM against MCF-7 cells, PSE = 28.0
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Carbonic Anhydrase Inhibitor: Kᵢ = 54 nM for hCA I, 67 nM for hCA II
Future Research Directions
Targeted Drug Delivery
Encapsulation in PEGylated liposomes improved bioavailability by 3.2-fold in murine models, suggesting potential for intravenous formulations .
Computational Design
QSAR models incorporating Hammett σ constants (R² = 0.91) predict enhanced activity for fluoro-substituted derivatives at the 4-position .
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